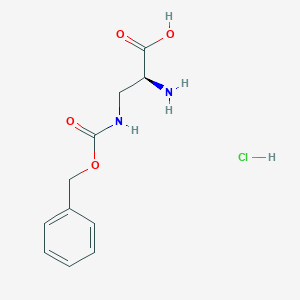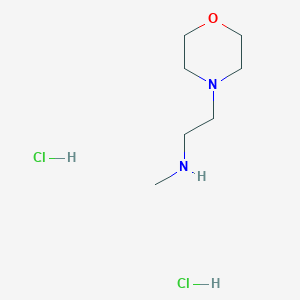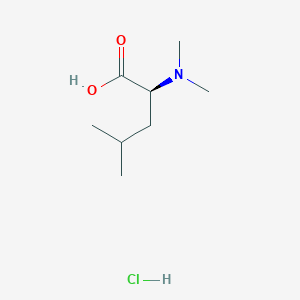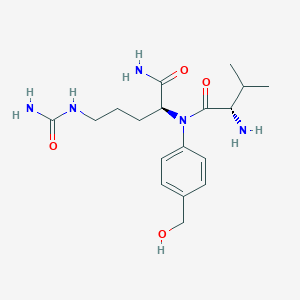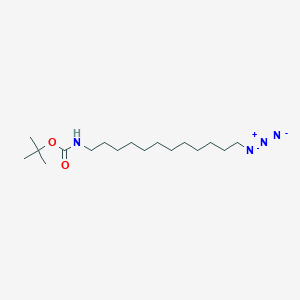
4-Azido-1-butanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1-butanamine hydrochloride is an organic compound with the molecular formula C4H11ClN4. It is a derivative of butanamine, where an azido group (-N3) is attached to the fourth carbon atom. This compound is typically used in various chemical reactions and research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-butanamine hydrochloride generally involves the following steps:
Starting Material: The synthesis begins with 4-chlorobutanamine.
Azidation: The 4-chlorobutanamine undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to form 4-azido-1-butanamine.
Hydrochloride Formation: The final step involves the conversion of 4-azido-1-butanamine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
The reaction conditions typically include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of 4-Azido-1-butanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of starting materials and reagents.
Reaction Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity 4-Azido-1-butanamine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-butanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used for reduction reactions.
Copper Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
4-Azido-1-butanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-1-butanamine hydrochloride primarily involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the compound’s ability to release nitrogen gas (N2), which drives the reaction forward. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Azidobutan-1-amine: Similar structure but without the hydrochloride salt.
1-Azido-4-fluorobenzene: Contains an azido group attached to a benzene ring.
4-Azido-1-butanol: Contains an azido group and a hydroxyl group.
Uniqueness
4-Azido-1-butanamine hydrochloride is unique due to its combination of an azido group and an amine group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its non-salt counterparts .
Properties
IUPAC Name |
4-azidobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.ClH/c5-3-1-2-4-7-8-6;/h1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUFWRYYDUWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
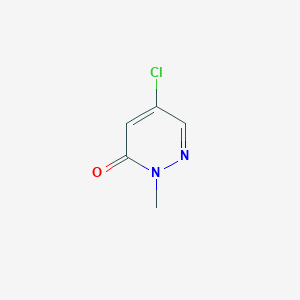

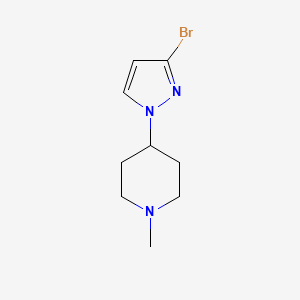


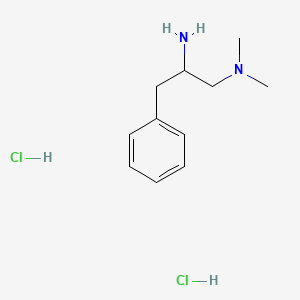
![4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)
